![molecular formula C34H35N3O6S B2654919 4-(diethylsulfamoyl)-N-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-N-(3-ethoxyphenyl)benzamide CAS No. 317375-91-0](/img/structure/B2654919.png)
4-(diethylsulfamoyl)-N-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-N-(3-ethoxyphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(diethylsulfamoyl)-N-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-N-(3-ethoxyphenyl)benzamide” is a complex organic molecule. It contains several functional groups including a benzamide, an isoquinoline, and a sulfamoyl group. These functional groups suggest that this compound may have interesting chemical properties and could potentially be used in a variety of applications, such as in the development of new pharmaceuticals or materials .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring structures and functional groups. The isoquinoline and benzamide groups are both aromatic and planar, which could result in interesting electronic properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as its size, shape, functional groups, and degree of conjugation could all affect its properties such as solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación
Aromatic Sulfonamide Inhibitors
Aromatic sulfonamides have been investigated for their inhibitory activities against several carbonic anhydrase isoenzymes. Compounds such as 4-sulfamoyl-N-(3-morpholinopropyl)benzamide and others in this category exhibited nanomolar inhibitory concentration (IC50) values against isoenzymes like hCA I, hCA II, hCA IV, and hCA XII, indicating their potential for therapeutic applications in conditions where carbonic anhydrase activity is implicated (Supuran, Maresca, Gregáň, & Remko, 2013).
Phosphodiesterase 4 Inhibitors
Research on compounds like CHF6001, designed for inhaled administration to treat pulmonary diseases, demonstrates the importance of targeting specific enzymes such as phosphodiesterase 4 (PDE4). These studies highlight the compound's potent anti-inflammatory properties and its wide therapeutic window, making it a candidate for the treatment of asthma and chronic obstructive respiratory disease (Villetti et al., 2015).
Antitumor Properties
Antitumor amino-substituted pyrido[3',4':4,5]pyrrolo[2,3-g]isoquinolines and pyrido[4,3-b]carbazole derivatives have undergone modifications to enhance their antitumor properties. These studies involve altering side chains and heterocycles to evaluate the compounds' in vitro cytotoxicity and their impact on leukemia systems, showing no significant increase in cytotoxicity compared to model compounds (Rivalle et al., 1983).
Synthesis and Characterization
The synthesis and characterization of soluble polyimides from specific monomers for potential use in organic electronics underscore the breadth of research into aromatic compounds with complex structures. These polyimides show remarkable solubility in organic solvents and thermal stability, indicating their utility in high-temperature applications (Imai, Maldar, & Kakimoto, 1984).
Mecanismo De Acción
Direcciones Futuras
The future directions for research on this compound would depend on its intended application. If it shows promise as a pharmaceutical, further studies could include in vitro and in vivo testing to determine its efficacy and safety. Alternatively, if it has interesting material properties, it could be studied for potential use in electronics or other applications .
Propiedades
IUPAC Name |
4-(diethylsulfamoyl)-N-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-N-(3-ethoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H35N3O6S/c1-4-35(5-2)44(41,42)28-19-17-25(18-20-28)32(38)36(26-13-9-14-27(23-26)43-6-3)21-10-22-37-33(39)29-15-7-11-24-12-8-16-30(31(24)29)34(37)40/h7-9,11-20,23H,4-6,10,21-22H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTAIWEIJFSJQJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N(CCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C5=CC(=CC=C5)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H35N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
613.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-((2-fluorobenzyl)thio)-N,4-diisobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2654837.png)
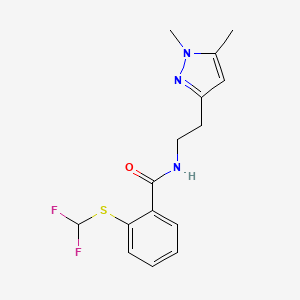
![4-[4-(4-Fluorobenzoyl)piperazin-1-yl]benzonitrile](/img/structure/B2654840.png)
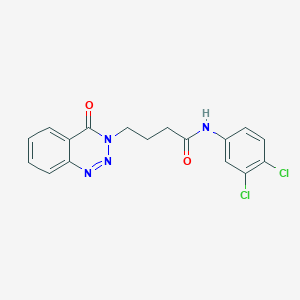

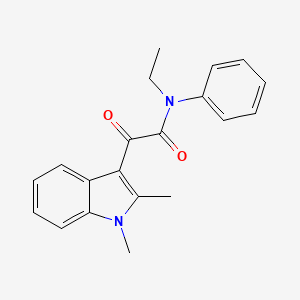
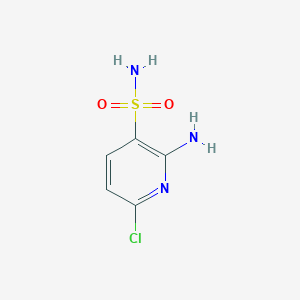
![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclohex-3-enecarboxamide](/img/structure/B2654851.png)
![5-(3,4-dimethoxyphenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2654852.png)
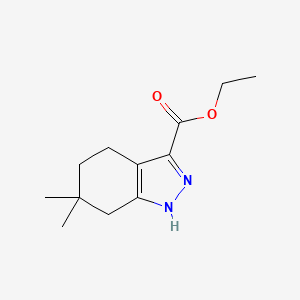
![4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)pentanoic acid](/img/structure/B2654856.png)
![1-[(4-fluorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2654857.png)
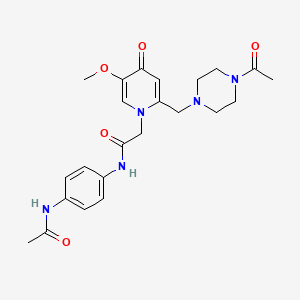
![ethyl 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl)piperazine-1-carboxylate](/img/no-structure.png)